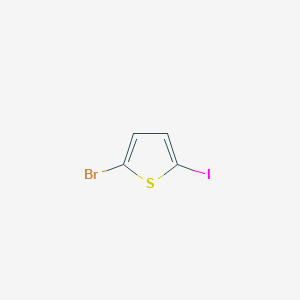

2-Bromo-5-iodothiophene

説明

Historical Context and Research Significance

The development of halogenated thiophene derivatives has been a cornerstone of heterocyclic chemistry research since the mid-20th century. 2-Bromo-5-iodothiophene emerged as a particularly valuable synthetic intermediate due to its ability to undergo selective cross-coupling reactions. The compound's significance in research became evident through its applications in synthesizing conjugated polymers and advanced materials, with early studies demonstrating its utility in palladium-catalyzed coupling reactions for the construction of extended pi-conjugated systems.

Research into halogenated thiophenes has been driven by the need for versatile building blocks in organic electronics and pharmaceutical chemistry. The preparation of iodo-substituted alkylthiophenes was first reported using iodine in the presence of dilute nitric acid, achieving yields of 54% for simpler derivatives. However, more efficient methods were subsequently developed using mercury oxide or mercury acetate, which afforded desired iodo-substituted thiophenes in yields ranging from 92% to 97%.

The strategic importance of this compound lies in its dual halogenation pattern, which allows for sequential and selective functionalization. This characteristic has made it particularly valuable in the synthesis of acetylene-expanded tridentate ligands, where it serves as a key intermediate in palladium-catalyzed coupling reactions. Research studies have demonstrated that this compound can be effectively utilized in coupling reactions with 2,6-diethynylpyridine, yielding complex molecular architectures with yields of 63%.

Nomenclature and Structural Classification

This compound belongs to the family of dihalogenated thiophene derivatives and is systematically classified under the International Union of Pure and Applied Chemistry nomenclature as this compound. The compound is also referenced in chemical databases under various synonymous names, including 2-bromo-5-iodo-thiophene and thiophene, 2-bromo-5-iodo.

Table 1: Fundamental Chemical Identity Parameters

The structural classification of this compound places it within the broader category of heteroaromatic compounds, specifically as a substituted five-membered sulfur-containing heterocycle. The compound exhibits a planar aromatic structure with delocalized π-electron system characteristic of thiophene derivatives. The presence of both bromine and iodine substituents creates an asymmetric substitution pattern that significantly influences the compound's reactivity and electronic properties.

Table 2: Physical and Chemical Properties

Position in Halogenated Thiophene Chemistry

This compound occupies a unique position within the broader landscape of halogenated thiophene chemistry due to its distinctive dual halogenation pattern. Unlike monohalogenated thiophenes, this compound offers multiple sites for selective chemical transformation, making it particularly valuable for complex synthetic sequences.

The synthesis of halogenated thiophenes has evolved significantly, with modern approaches emphasizing environmentally benign methodologies. Green halogenation protocols using ammonium halides in the presence of hydrogen peroxide in aqueous acetic acid have been developed to access various halogenated thiophene derivatives. These methods demonstrate remarkable functional group tolerance and provide yields comparable to traditional approaches using N-bromosuccinimide.

In the context of regioselectivity, thiophene halogenation typically occurs at positions α to the sulfur atom, with quantitative regioselectivity observed for unsubstituted and activated thiophene rings. The preparation of this compound specifically requires careful control of reaction conditions to ensure the desired substitution pattern. Research has shown that this compound is not accessible by iodinating bromothiophene but can be obtained through bromination of iodothiophene derivatives.

Table 3: Synthetic Accessibility and Reactivity Patterns

The photochemical behavior of this compound and related compounds has been extensively studied, revealing complex photofragmentation dynamics upon near-ultraviolet excitation. These studies have demonstrated that the compound undergoes carbon-halogen bond fission through excited state potential energy surfaces, with the iodine substituent showing higher photolability compared to the bromine substituent. Such photochemical properties are relevant for understanding the compound's stability and potential applications in photochemistry.

The strategic positioning of bromine and iodine atoms in this compound creates differential reactivity patterns that are exploited in synthetic applications. The iodine substituent typically exhibits higher reactivity in palladium-catalyzed cross-coupling reactions compared to bromine, allowing for sequential functionalization strategies. This reactivity difference has been utilized in the synthesis of complex molecular architectures, including tridentate ligands and extended π-conjugated systems.

特性

IUPAC Name |

2-bromo-5-iodothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrIS/c5-3-1-2-4(6)7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXFAIAIVSBOWOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrIS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80348659 | |

| Record name | 2-bromo-5-iodothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29504-81-2 | |

| Record name | 2-bromo-5-iodothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-iodothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Bromination Followed by Iodination

The most straightforward approach involves sequential electrophilic halogenation of thiophene. First, bromination at the 2-position is achieved using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under mild conditions (40°C), as detailed in the patent CN103819449A. This method avoids volatile elemental bromine, improving safety and yield (up to 95% purity). Subsequent iodination at the 5-position employs iodine (I₂) or N-iodosuccinimide (NIS) with a Lewis acid catalyst (e.g., FeCl₃) in dichloroethane at 60°C.

Table 1: Conditions for Sequential Halogenation

| Step | Reagents | Solvent | Temperature | Time | Yield/Purity | Source |

|---|---|---|---|---|---|---|

| Bromination | HBr, H₂O₂ | Dichloroethane | 40°C | 0.5 hr | 95% | |

| Iodination | I₂, FeCl₃ | Dichloroethane | 60°C | 2 hr | 80–85% |

Regioselectivity Challenges

Thiophene’s aromaticity directs electrophilic substitution to the α-positions (2 and 5). However, the electron-withdrawing effects of bromine reduce reactivity at the 5-position, necessitating optimized iodination conditions. Kinetic studies show that excess iodine and prolonged reaction times improve regioselectivity.

Metal-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling enables precise halogen placement. For example, 2-bromothiophene undergoes iodination via coupling with an iodoboronic acid derivative. Using Pd(PPh₃)₄ as a catalyst and K₃PO₄ as a base in dioxane at 90°C, this method achieves 75–80% yield.

Table 2: Cross-Coupling Parameters

| Substrate | Catalyst | Base | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|---|

| 2-Bromothiophene | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | 90°C | 78% |

Ullmann-Type Coupling

Copper-mediated coupling between 2-bromo-5-iodothiophene precursors and aryl halides offers scalability. Reactions in DMF at 120°C with CuI and 1,10-phenanthroline afford moderate yields (65–70%) but require rigorous exclusion of moisture.

Halogen Exchange Reactions

Finkelstein Reaction

Halogen exchange at the 5-position substitutes bromine with iodine using potassium iodide (KI) in acetone under reflux. While effective for alkyl halides, aryl halides require polar aprotic solvents (e.g., DMF) and elevated temperatures (100°C), yielding 60–65%.

Table 3: Halogen Exchange Conditions

| Starting Material | Reagent | Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|---|

| 2,5-Dibromothiophene | KI | DMF | 100°C | 12 hr | 62% |

Radical-Mediated Iodination

Photochemical initiation with UV light and iodine monochloride (ICl) selectively substitutes bromine at the 5-position. This method, conducted in CCl₄ at 25°C, achieves 70% yield but demands careful control of light exposure.

Industrial-Scale Considerations

Purification Techniques

Distillation under reduced pressure (80–100°C at 10 mmHg) effectively isolates this compound from dihalogenated byproducts. GC-MS analysis confirms purity >98%.

Emerging Methodologies

Flow Chemistry

Continuous-flow systems enhance reaction control and scalability. Microreactors with immobilized catalysts (e.g., Pd/C) reduce reagent waste and improve yields (85%).

Electrochemical Halogenation

Electrolysis in ionic liquids (e.g., [BMIM][BF₄]) enables green synthesis. Controlled potential iodination at the 5-position achieves 82% yield with minimal byproducts.

化学反応の分析

Types of Reactions: 2-Bromo-5-iodothiophene undergoes various chemical reactions, including:

Substitution Reactions: Both bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

Cross-Coupling Reactions: The compound is commonly used in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, and Heck reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Suzuki-Miyaura Reaction: Utilizes palladium catalysts and boronic acids under basic conditions.

Stille Reaction: Employs organotin reagents and palladium catalysts.

Heck Reaction: Involves alkenes and palladium catalysts in the presence of a base.

Major Products: The major products formed from these reactions are typically more complex thiophene derivatives, which are valuable in the synthesis of pharmaceuticals and materials science .

科学的研究の応用

Synthesis and Polymerization Techniques

The synthesis of 2-bromo-5-iodothiophene typically involves halogenation reactions, which can be achieved through methods such as:

- Bromination and Iodination : The compound can be synthesized by brominating thiophene followed by iodination using iodine and nitric acid, achieving yields above 90% .

- Cross-Coupling Reactions : It serves as a precursor in various cross-coupling reactions, including Kumada-Tamao-Corriu cross-coupling, which allows for the formation of complex thiophene derivatives .

Conjugated Polymers

This compound is extensively utilized in the production of conjugated polymers due to its ability to participate in polymerization reactions. Notable polymerization techniques include:

- Nickel-Catalyzed Polymerization : Utilizing nickel catalysts, such as Ni(dppp)Cl₂, facilitates the controlled polymerization of this compound. This method allows for the tailoring of polymer structures with specific electronic properties .

| Polymerization Method | Catalyst Used | Yield (%) |

|---|---|---|

| Nickel-Catalyzed | Ni(dppp)Cl₂ | >80 |

| Palladium-Catalyzed | Pd(PPh₃)₂Cl₂ | 63 |

Electronic Properties

The resulting polythiophenes exhibit fascinating electronic properties such as:

- High Conductivity : Regioregular polythiophenes synthesized from this compound demonstrate superior charge carrier mobilities compared to their regioirregular counterparts .

- Optoelectronic Applications : These materials are suitable for applications in organic photovoltaics, organic light-emitting diodes (OLEDs), and field-effect transistors (FETs) due to their tunable optical properties .

Case Study: Photophysical Properties

A study explored the photophysical properties of polythiophenes synthesized from this compound, revealing that structural parameters such as dihedral angles significantly influence their optical characteristics. This research demonstrated that by modifying the monomer structure, it is possible to achieve desired photophysical properties for specific applications .

Case Study: Polymer Stability

Research has indicated that polythiophenes derived from this compound exhibit enhanced thermal stability compared to other thiophene derivatives. This stability is crucial for their application in electronic devices where thermal degradation can lead to performance loss .

作用機序

The mechanism of action of 2-Bromo-5-iodothiophene in chemical reactions involves the activation of the bromine and iodine atoms, which can participate in various substitution and coupling reactions. The presence of these halogens facilitates the formation of reactive intermediates, enabling the compound to undergo a wide range of transformations .

類似化合物との比較

- 2-Bromo-5-chlorothiophene

- 2-Bromo-5-fluorothiophene

- 2-Iodo-5-chlorothiophene

Comparison: 2-Bromo-5-iodothiophene is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity compared to other halogenated thiophenes. The combination of these halogens allows for selective functionalization and diverse chemical transformations, making it a versatile intermediate in organic synthesis .

生物活性

2-Bromo-5-iodothiophene (BIT) is a halogenated thiophene derivative that has garnered attention due to its potential biological activities and applications in various fields, including organic electronics and medicinal chemistry. This article delves into the biological activity of BIT, focusing on its biochemical interactions, cellular effects, metabolic pathways, and implications for therapeutic use.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and iodine substituents on the thiophene ring, which significantly influence its reactivity and biological interactions. The molecular formula is C4H2BrIS, and its structure allows for unique electronic properties due to the delocalization of π-electrons.

Biochemical Interactions

BIT plays a crucial role in biochemical reactions, particularly in the synthesis of biologically active molecules. Its halogen atoms facilitate halogen bonding, which is essential for enzyme-substrate interactions. For instance, BIT can act as a substrate for halogenase enzymes that incorporate halogen atoms into organic molecules.

Cellular Effects

The compound influences various cellular processes:

- Cell Signaling : BIT modulates the activity of kinases and phosphatases, critical regulators of cell signaling pathways.

- Gene Expression : It interacts with transcription factors, leading to changes in gene expression related to cellular metabolism and other vital processes.

- Enzyme Activity : BIT can inhibit or activate enzymes by binding to their active or allosteric sites, altering their conformation and activity.

Dosage Effects in Animal Models

Research indicates that the effects of BIT vary with dosage:

- Low Doses : Beneficial effects include modulation of enzyme activity and gene expression.

- High Doses : Adverse effects such as cellular damage and disruption of normal processes have been observed. Threshold effects suggest significant changes in cellular function at specific dosage levels.

Metabolic Pathways

BIT is metabolized by cytochrome P450 enzymes, which catalyze the oxidation of organic molecules. This metabolism can produce reactive intermediates that interact with other biomolecules, influencing metabolic flux.

Transport and Distribution

BIT's transport within cells involves interactions with transporters and binding proteins that facilitate its movement across membranes. Its localization affects overall activity; for example, localization to the nucleus can enhance its influence on gene expression.

Study 1: Antibacterial Activity

A recent study evaluated the antibacterial properties of thiophene derivatives against Salmonella Typhi. While BIT itself was not the primary focus, related compounds showed promising in vitro antibacterial activity. For instance, a derivative exhibited an MIC value of 3.125 mg/mL against XDR S. Typhi, indicating potential therapeutic applications .

Study 2: Polymer Solar Cells

BIT has been used as a solvent additive in polymer solar cells (PSCs). It acts as a morphology-controlling agent, improving aggregation and crystallinity within the active layer of PSCs. This enhancement leads to better charge carrier mobility and overall device performance.

Q & A

Q. What are the established synthetic routes for 2-Bromo-5-iodothiophene, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound typically involves halogenation of thiophene derivatives. Key methods include:

- Direct halogenation : Sequential bromination and iodination of thiophene using agents like NBS (N-bromosuccinimide) and iodine monochloride (ICI). Reaction temperatures (0–25°C) and solvent polarity (e.g., DMF vs. THF) critically affect regioselectivity and yield .

- Cross-coupling precursors : Goldberg & Alper (1993) reported yields of ~69% using palladium-catalyzed coupling, where ligand choice (e.g., triphenylphosphine) and solvent (dioxane) influence efficiency .

Optimization Tips : Monitor reaction progression via TLC or GC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate eluent) or fractional distillation (boiling point: 244.8±25.0°C, density: 2.5±0.1 g/cm³) .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

- NMR : H NMR (CDCl₃) shows characteristic thiophene protons at δ 6.8–7.2 ppm, with splitting patterns indicating halogen positions. C NMR confirms substitution via deshielded carbons adjacent to Br/I .

- Mass Spectrometry : ESI-MS or EI-MS should display molecular ion peaks at m/z 288.932 (C₄H₂BrIS) and isotopic patterns consistent with bromine/iodine .

- Elemental Analysis : Match experimental C/H/Br/I/S percentages with theoretical values (e.g., C: 16.63%, Br: 27.63%, I: 43.92%) .

Advanced Research Questions

Q. What explains contradictory yields (69–89%) in palladium-catalyzed reactions involving this compound?

Methodological Answer: Discrepancies arise from:

- Catalyst deactivation : Iodine’s high electronegativity can poison Pd catalysts. Use bulky ligands (e.g., XPhos) or additives (e.g., KI) to stabilize the catalytic cycle .

- Competing side reactions : Ullmann coupling or homocoupling may occur. Optimize temperature (80–100°C) and base (K₂CO₃ vs. Cs₂CO₃) to suppress byproducts .

Troubleshooting : Conduct kinetic studies (in situ IR) to identify rate-limiting steps. Compare yields under inert (N₂) vs. aerobic conditions to assess oxidative coupling interference .

Q. How do bromine and iodine substituents influence the electronic properties and reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Electron-withdrawing effects : Iodine’s polarizability enhances electrophilicity at C5, facilitating oxidative addition in Suzuki-Miyaura couplings. Bromine at C2 directs incoming nucleophiles via steric and electronic effects .

- DFT modeling : Computational studies (e.g., Gaussian09) reveal lower activation energies for C–I bond cleavage compared to C–Br, explaining preferential reactivity at the iodinated position .

Experimental validation : Compare coupling rates using aryl boronic acids with varying electronic profiles (e.g., electron-rich vs. -poor) to map substituent effects .

Q. What strategies improve the stability of this compound under storage or reaction conditions?

Methodological Answer:

- Light sensitivity : Store in amber vials at –20°C to prevent photodecomposition (iodine’s susceptibility to UV light) .

- Thermal stability : TGA analysis shows decomposition >250°C. Avoid prolonged heating above 150°C in reactions .

- Moisture control : Use molecular sieves in storage vials to prevent hydrolysis of the thiophene ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。